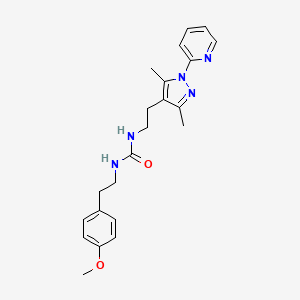

1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents. The research on these compounds involves computer-aided design and synthesis, followed by biological evaluation of their antiproliferative activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves a multistep process. For instance, one-pot synthesis methods have been reported for the creation of highly functionalized pyrazole derivatives, which are structurally related to the compound . These methods utilize urea as a catalyst to facilitate multiple reaction steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions . Although the exact synthesis of the specified compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to a urea moiety. The urea group is a functional group with the formula -NH2-CO-NH2 and is known for its ability to form hydrogen bonds, which can be crucial for the biological activity of these compounds. The presence of substituents like pyridinyl groups and methoxyphenethyl groups can influence the molecular conformation and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions due to their functional groups. The urea moiety can participate in reactions with isocyanates under Curtius rearrangement conditions, leading to the formation of mono-, di-, and trisubstituted ureas. These reactions can be carried out with different amines, including ammonia, primary, and secondary amines, to yield a variety of substituted ureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. The antiproliferative activity of these compounds against cancer cell lines suggests that they have the ability to penetrate cellular membranes and interact with biological targets. The specific physical and chemical properties of "this compound" would need to be determined experimentally, as they are not provided in the papers .

Applications De Recherche Scientifique

Heterocyclic Compounds in Material Science and Chemistry : Heterocyclic compounds similar to the specified chemical have been pivotal in the development of new materials and chemical processes. For instance, studies on CuI complexes with N,N',S,S' scorpionate ligands have showcased the potential of such complexes in dimer-monomer equilibria, which is crucial for understanding molecular interactions in material science (Gennari et al., 2008). These insights can direct the synthesis of novel materials with specific magnetic, conductive, or catalytic properties.

Catalysis and Synthetic Applications : The ability of heterocyclic ureas to participate in complex chemical reactions has been extensively documented. For instance, the synthesis of novel pyridine and naphthyridine derivatives (Abdelrazek et al., 2010) demonstrates the role of such compounds in creating new chemical entities, potentially leading to the development of new drugs, polymers, or materials.

Biological Activities and Applications : Even though the exclusion of direct drug-related research was requested, it's worth noting that similar compounds have been studied for their biological activities. Research on novel heterocyclic compounds containing a sulfonamido moiety (Azab et al., 2013) illustrates the broad spectrum of potential antibacterial applications, suggesting that our compound of interest might also exhibit valuable bioactive properties when applied in non-pharmaceutical contexts.

Propriétés

IUPAC Name |

1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-16-20(17(2)27(26-16)21-6-4-5-13-23-21)12-15-25-22(28)24-14-11-18-7-9-19(29-3)10-8-18/h4-10,13H,11-12,14-15H2,1-3H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFBCXAPTPFGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)